1-Phenylpyrano[3,4-b]indol-3(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrano[3,4-b]indol-3(9H)-one is a heterocyclic compound that features a fused pyrano and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpyrano[3,4-b]indol-3(9H)-one can be synthesized through the Diels-Alder reaction of 3-indolylalkanoic acids with benzoic acid anhydride under the catalysis of diethyl ether and zinc chloride under mild conditions . The reaction yields 1-phenyl-substituted pyrano[3,4-b]indol-3-ones, which can be further functionalized through reactions with acceptor-substituted alkynes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyrano[3,4-b]indol-3(9H)-one primarily undergoes Diels-Alder reactions. These reactions involve the formation of new carbon-carbon bonds through the reaction of a diene and a dienophile . The compound can also participate in intramolecular Diels-Alder reactions, leading to the formation of cycloalka carbazoles .
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve alkynes as dienophiles and are catalyzed by zinc chloride in diethyl ether.
Intramolecular Diels-Alder Reactions: Involve heating the compound in the presence of an acid anhydride as a solvent.
Major Products
Scientific Research Applications
1-Phenylpyrano[3,4-b]indol-3(9H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpyrano[3,4-b]indol-3(9H)-one in chemical reactions involves the formation of reactive intermediates, such as indole-2,3-quinodimethane, which can undergo cycloaddition reactions . These intermediates are stabilized by the electron-withdrawing groups present in the compound, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Phenylpyrano[3,4-b]indol-3(9H)-one can be compared with other pyranoindolones and carbazole derivatives:
Properties
CAS No. |
35296-51-6 |
---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-phenyl-9H-pyrano[3,4-b]indol-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-10-13-12-8-4-5-9-14(12)18-16(13)17(20-15)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
QDAFQMKMIWXKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=O)O2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.